molecular formula C12H17NO2 B1596844 N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine CAS No. 21398-64-1

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine

Cat. No.: B1596844
CAS No.: 21398-64-1
M. Wt: 207.27 g/mol
InChI Key: YWVKUINDDXVDHE-UHFFFAOYSA-N
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Description

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine is an organic compound characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and solvents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Materials Science: It serves as a building block for the synthesis of polymers and advanced materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylamine: Lacks the isopropyl group, leading to different pharmacokinetic properties.

    N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethanamine: Similar structure but with an ethyl group instead of isopropyl, affecting its binding affinity and activity.

Uniqueness

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine is unique due to its specific structural features that confer distinct pharmacological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors more effectively.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)13-7-10-8-14-11-5-3-4-6-12(11)15-10/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVKUINDDXVDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383281
Record name N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21398-64-1
Record name N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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